Enhanced Lipophilicity and Predicted Membrane Permeability vs. PEG-Based Linkers
Thalidomide-piperazine-Boc exhibits a calculated LogP of 1.1, indicating moderate lipophilicity favorable for passive membrane diffusion . This contrasts sharply with a representative PEG-based alternative, Thalidomide-PEG2-NH2, which has a calculated LogP of -0.8 . The quantitative difference of 1.9 LogP units corresponds to a theoretical ~80-fold increase in lipophilicity, which is a strong predictor of enhanced cellular permeability and oral bioavailability, a critical advantage for developing orally bioavailable BCL6 degraders [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1 |
| Comparator Or Baseline | Thalidomide-PEG2-NH2, LogP = -0.8 |
| Quantified Difference | ΔLogP = 1.9 |
| Conditions | Calculated physicochemical property, standard software (e.g., ChemAxon) |
Why This Matters
A higher LogP directly correlates with improved passive membrane permeability, a critical determinant of intracellular target engagement and oral bioavailability for PROTAC therapeutics.
- [1] Waring, M. J. Defining optimum lipophilicity and molecular weight ranges for drug candidates—a review. Expert Opin. Drug Discov. 2010, 5, 3, 235-249. View Source
